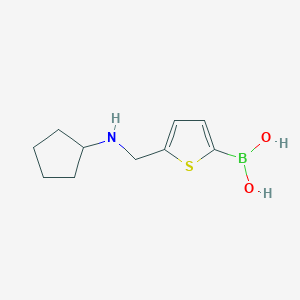
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thienyl ring, which is further substituted with a cyclopentylamino methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid typically involves the reaction of 5-bromo-2-thiophenemethanol with cyclopentylamine to form the intermediate {5-[(Cyclopentylamino)methyl]-2-thienyl}methanol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions usually involve heating the mixture under an inert atmosphere to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic esters, boronic anhydrides, boranes, and various substituted derivatives. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
Wissenschaftliche Forschungsanwendungen
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biological applications, where the compound can selectively bind to specific biomolecules, modulating their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid include:
Phenylboronic acid: A widely used boronic acid in organic synthesis.
2-Thienylboronic acid: Similar structure but lacks the cyclopentylamino methyl group.
Cyclopentylboronic acid: Contains the cyclopentyl group but lacks the thienyl ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and selectivity. The presence of both the thienyl ring and the cyclopentylamino methyl group enhances its ability to participate in a variety of chemical reactions and interact with diverse molecular targets. This makes it a versatile reagent in both synthetic and biological applications .
Eigenschaften
Molekularformel |
C10H16BNO2S |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
[5-[(cyclopentylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c13-11(14)10-6-5-9(15-10)7-12-8-3-1-2-4-8/h5-6,8,12-14H,1-4,7H2 |
InChI-Schlüssel |
BOAVFZMMESOUFU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)CNC2CCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















